5-Ethylhydantoin
Overview
Description
5-Ethylhydantoin, also known as 5-ethylimidazolidine-2,4-dione, is an organic compound with the molecular formula C5H8N2O2. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is part of the hydantoin family, which is known for its diverse applications in pharmaceuticals, agriculture, and material science .
Mechanism of Action
5-Ethylhydantoin, also known as 5-ethylimidazolidine-2,4-dione, is a chemical compound with the molecular formula C5H8N2O2 . This article will cover its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s worth noting that hydantoin derivatives form a class of anticonvulsants . Therefore, it’s plausible that this compound may interact with similar targets, such as voltage-gated sodium channels, which are common targets for anticonvulsant drugs.
Mode of Action
It’s suggested that the mechanism of action of hydantoin derivatives is probably very similar to that of phenytoin . Phenytoin works by stabilizing the overactive sodium channels in the brain, which inhibits the spread of seizure activity rather than abolishing the primary focus of seizure discharges .
Biochemical Analysis
Biochemical Properties
It is known that the compound is an amide with two adjacent carbonyl groups
Cellular Effects
It is known that the compound is used in proteomics research , suggesting that it may have some influence on protein expression or function
Molecular Mechanism
It is known that the compound is an amide with two adjacent carbonyl groups , which may suggest potential binding interactions with biomolecules
Temporal Effects in Laboratory Settings
The compound is known to be stable at room temperature , but information on its degradation over time and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethylhydantoin can be synthesized through several methods. One common approach involves the reaction of ethyl isocyanate with glycine, followed by cyclization to form the hydantoin ring. Another method includes the Bucherer-Bergs reaction, where an aldehyde or ketone reacts with ammonium carbonate and potassium cyanide to form the hydantoin structure .
Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale batch reactors. The reaction conditions are carefully controlled to optimize yield and purity. The process often involves the use of catalysts and specific temperature and pressure conditions to ensure efficient cyclization and formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Ethylhydantoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imides, while reduction can produce amines .
Scientific Research Applications
5-Ethylhydantoin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Derivatives of this compound are explored for their potential therapeutic effects, such as anticonvulsant and anti-inflammatory properties.
Industry: It is used in the production of polymers, resins, and other materials with specific properties .
Comparison with Similar Compounds
Phenytoin: A widely used anticonvulsant with a similar hydantoin structure.
Ethotoin: Another anticonvulsant with a comparable mechanism of action.
5-Methylhydantoin: A derivative with different substituents but similar chemical properties.
Uniqueness: 5-Ethylhydantoin is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. This makes it suitable for particular applications where other hydantoin derivatives may not be as effective .
Properties
IUPAC Name |
5-ethylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-3-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBRXBZGVHQUJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019316 | |
Record name | 2-Ethylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15414-82-1 | |
Record name | 5-Ethylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015414821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15414-82-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-ETHYLHYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWN24H4XJJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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